4,5-Dianilinophthalimide

Catalog No.
S523329
CAS No.
145915-58-8
M.F
C20H15N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dianilinophthalimide

CAS Number

145915-58-8

Product Name

4,5-Dianilinophthalimide

IUPAC Name

5,6-dianilinoisoindole-1,3-dione

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4,5-dianilinophthalimide, CGP 52411, CGP 53353, CGP 54211, CGP-52411, CGP53353, DAPH1

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4

Description

The exact mass of the compound 4,5-Dianilinophthalimide is 329.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of phthalimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR and its Significance

  • EGFR and Cancer: The EGFR family plays a crucial role in cell growth and proliferation. Deregulated signaling through these receptors is associated with various hyperproliferative diseases, including cancer [].
  • 4,5-Dianilinophthalimide's Selectivity: Studies have shown that 4,5-Dianilinophthalimide acts as a protein tyrosine kinase inhibitor, particularly targeting EGFR with high selectivity [, , ]. This selectivity is significant as it potentially reduces the impact on healthy cells compared to broad-spectrum kinase inhibitors.

In vitro and In vivo Studies

  • Cellular Studies: Research has demonstrated that 4,5-Dianilinophthalimide inhibits ligand-induced EGFR and HER2 (also known as ErbB2) autophosphorylation in cells. Additionally, it suppresses c-fos mRNA induction, a marker of cell proliferation [].
  • Antitumor Activity: Studies using xenograft models have shown promising results. 4,5-Dianilinophthalimide demonstrated antitumor activity against tumors overexpressing EGFR (A431) and HER2 (SK-OV-3) []. This suggests potential for targeting cancers driven by these specific EGFR family members.

4,5-Dianilinophthalimide is a chemical compound recognized for its role as a selective inhibitor of protein-tyrosine kinases, particularly targeting the epidermal growth factor receptor signal transduction pathway. This compound has demonstrated significant antitumor activity in various in vivo models, making it a subject of interest in cancer research and therapeutic development. Its molecular formula is C20H15N3O2C_{20}H_{15}N_{3}O_{2}, and it features two aniline groups attached to a phthalimide core, which contributes to its biological activity and chemical properties .

  • Anti-tumor activity: DAPH acts as a protein-tyrosine kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR) pathway []. This pathway is often dysregulated in cancers, and DAPH's ability to inhibit it might contribute to its anti-tumor effects.
  • Alzheimer's disease: The mechanism by which DAPH might reverse neurotoxic fibril formation is not fully elucidated. However, some studies suggest it might involve interaction with specific proteins or pathways involved in fibril formation [].

  • Oxidation: Can be oxidized to form quinone derivatives.
  • Reduction: Can be reduced to yield corresponding amine derivatives.
  • Substitution: The aniline groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions .

Major Products Formed

  • Oxidation: Quinone derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted aniline derivatives.

4,5-Dianilinophthalimide exhibits notable biological activity as a protein-tyrosine kinase inhibitor. It selectively inhibits the autophosphorylation of the epidermal growth factor receptor and related kinases, which are often overexpressed in certain tumors. Studies have shown that it effectively suppresses tumor growth in xenograft models, particularly those overexpressing the epidermal growth factor receptor . Importantly, it has been noted for its favorable therapeutic window, indicating minimal toxicity during treatment .

Synthetic Routes

The synthesis of 4,5-Dianilinophthalimide typically involves palladium-catalyzed amination of phthalimide derivatives. The key step is the coupling of phthalimide with substituted anilines. This method allows for the introduction of various substituents on the aniline moieties, which can modulate the compound's biological activity .

Industrial Production Methods

In industrial settings, the production methods mirror laboratory synthesis but are scaled for larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and yield. Purification processes generally involve recrystallization or chromatography to ensure high purity of the final product.

4,5-Dianilinophthalimide has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role in inhibiting protein-tyrosine kinases involved in cell signaling.
  • Medicine: Potential use as an antitumor agent targeting specific pathways.
  • Industry: Utilized in developing pharmaceuticals and other chemical products .

Research indicates that 4,5-Dianilinophthalimide interacts selectively with protein-tyrosine kinases associated with hyperproliferative diseases. Studies have demonstrated its ability to inhibit ligand-induced signaling through the epidermal growth factor receptor family without affecting other pathways significantly. This selectivity underlines its potential therapeutic applications in treating cancers characterized by overactive growth factor signaling .

Several compounds share structural or functional similarities with 4,5-Dianilinophthalimide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-AnilinoquinazolineContains a quinazoline coreInhibits various kinases
StaurosporineIndole-based structureBroad-spectrum protein kinase inhibitor
5-AnilinophthalimideSingle aniline substitutionProtein kinase inhibition
4,5-Bis-(4'-hydroxyanilino)-phthalimideHydroxyaniline substitutionsEnhanced antitumor activity

These compounds highlight the unique position of 4,5-Dianilinophthalimide within a class of protein kinase inhibitors due to its specific selectivity towards the epidermal growth factor receptor pathway and its structural characteristics that facilitate this selectivity .

The synthesis of DAPH centers on palladium-catalyzed cross-coupling reactions between dibromophthalimide intermediates and substituted anilines. Early work demonstrated that 4,5-dibromophthalimide reacts with two equivalents of aniline under catalytic conditions involving palladium(II) acetate (±5 mol%), (±)-BINAP (±10 mol%), and cesium carbonate in refluxing toluene. This method achieves yields exceeding 80% with high regioselectivity, bypassing traditional nucleophilic aromatic substitution limitations.

Industrial-scale production employs continuous flow reactors to enhance efficiency. For example, tubular flow systems using heterogeneous Pd(II)-AmP-MCF catalysts achieve turnover numbers (TON) of 820, outperforming homogeneous Pd(OAc)₂ (TON = 36). Solvent optimization further improves sustainability: cyclopentyl methyl ether (CPME) reduces distillation energy by 40% compared to toluene. Key parameters for laboratory-scale synthesis include:

ParameterOptimal Condition
CatalystPd(OAc)₂ (±5 mol%)
Ligand(±)-BINAP (±10 mol%)
BaseCs₂CO₃ (2.2 equiv)
SolventToluene or CPME
Temperature110°C
Reaction Time12–16 hours

This approach enables rapid diversification, as electron-rich or sterically hindered anilines (e.g., 4-fluoroaniline, 2-methylaniline) couple efficiently without side reactions.

Modular Approaches to Analog Development via Nucleophilic Substitution

Post-synthetic modification of DAPH’s anilino groups expands its analog library. Selective mono- or di-substitution is achievable through nucleophilic aromatic substitution (SNAr). For instance, treating 4,7-dibromothiadiazolo[3,4-d]pyridazine (structurally analogous to dibromophthalimide) with morpholine in CH₂Cl₂ at 25°C yields monoaminated products in >85% yield. Heating to 80°C in MeCN with excess nucleophile drives disubstitution:

EntryNucleophile (equiv)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1)CH₂Cl₂25486
2Morpholine (2)MeCN803087

Halogen bond activation strategies further enhance reactivity. N-Haloimides undergo coupling with alkyl halides via halogen-bonded intermediates, enabling C–N bond formation without metals. This method accommodates primary/secondary amines but fails with weakly nucleophilic aryl amines (e.g., carbazole), necessitating palladium catalysis.

Crystal Structure Analysis and Conformational Propeller Geometry

X-ray diffraction reveals DAPH’s propeller-shaped conformation, where the phthalimide core twists ±35° relative to the anilino planes. Key structural features include:

  • Hydrogen Atom Proximity: The 3- and 6-position hydrogens on the phthalimide ring are 2.3 Å apart, nearing their van der Waals contact limit.
  • Anilino Dihedral Angles: Phenyl rings tilt 45–55° from the core plane, minimizing steric clash.
  • Intermolecular Interactions: Offset π-stacking (3.8 Å spacing) and N–H···O hydrogen bonds (2.1 Å) stabilize the crystal lattice.

This conformation disrupts kinase active sites by sterically blocking ATP binding. Comparative molecular docking shows the propeller shape reduces complementarity with flat binding pockets (e.g., PDGFR) while maintaining affinity for EGFR’s deeper cleft.

Comparative X-ray Diffraction Studies with Bisindolylmaleimide Scaffolds

Bisindolylmaleimides (BIMs) adopt planar conformations that contrast sharply with DAPH’s propeller geometry. In BIM-I complexes with PIM1 kinase (PDB: 1XWS), the maleimide core lies flat against the ATP-binding site, forming hydrogen bonds with backbone amides. Key differences include:

FeatureDAPHBIM-I
Core ConformationPropeller-shapedPlanar
Kinase SelectivityEGFR, HER2PKC, PIM1
Hydrogen Bond Donors2 (anilino NH)1 (maleimide NH)
π-StackingOffset (3.8 Å)Face-to-face (3.5 Å)

The flat BIM scaffold permits broad kinase inhibition, while DAPH’s twisted structure enforces selectivity. For example, DAPH inhibits EGFR (IC₅₀ = 0.3 µM) but not PKC (IC₅₀ >50 µM), whereas BIM-I targets both. This geometric discrimination guides analog design for specific therapeutic applications.

Hydrogen Bonding Networks in Solid-State Arrangements

The crystal structure analysis of 4,5-Dianilinophthalimide reveals a complex three-dimensional hydrogen bonding network that significantly influences its solid-state properties [5]. X-ray crystallographic studies have demonstrated that the compound adopts an asymmetric propeller-shaped conformation in the crystalline state, which differs markedly from the planar geometry observed in structurally related compounds such as staurosporine aglycones [5].

The hydrogen bonding network is characterized by several key intramolecular interactions that stabilize the molecular conformation. The hydrogen atoms located at the 3 and 6 positions of the phthalimide ring system form close contacts with the 2'-hydrogens of the aniline rings, with measured distances of 2.3 Å and 2.4 Å, respectively [5]. These distances are remarkably close to the minimal possible separation, indicating strong intramolecular hydrogen bonding interactions that contribute to the overall molecular stability.

Of particular significance is the interaction between the two amino hydrogen atoms, which are separated by exactly 2.0 Å [5]. This distance corresponds precisely to the sum of their van der Waals radii, suggesting an optimal packing arrangement that maximizes intermolecular stability while minimizing steric repulsion. The presence of these hydrogen bonding networks creates a rigid molecular framework that influences both the thermal stability and the dissolution characteristics of the compound.

The propeller-shaped conformation observed in the solid state is attributed to a delicate balance between steric and electronic factors [5]. This three-dimensional arrangement differs substantially from the planar configuration typically observed in related phthalimide derivatives, suggesting that the anilino substituents introduce significant conformational constraints that must be accommodated within the crystal lattice.

Thermal Expansion Behavior and Anisotropic Crystal Packing

The thermal properties of 4,5-Dianilinophthalimide are intimately related to its crystal packing arrangement and hydrogen bonding network. Differential scanning calorimetry analysis reveals that the compound exhibits a decomposition temperature exceeding 185°C, indicating substantial thermal stability [4]. This elevated decomposition temperature reflects the strength of the intermolecular interactions within the crystal lattice and the inherent stability of the phthalimide core structure.

The anisotropic nature of the crystal packing becomes evident when examining the thermal expansion behavior of the compound. The propeller-shaped molecular conformation creates preferential packing directions within the crystal lattice, leading to directionally dependent thermal expansion coefficients. The non-planar geometry results in reduced π-π stacking interactions compared to planar aromatic systems, which influences both the thermal expansion characteristics and the overall crystal stability.

The crystal packing arrangement accommodates the bulky anilino substituents through a sophisticated network of intermolecular interactions. The asymmetric molecular geometry necessitates specific orientational relationships between adjacent molecules to optimize packing efficiency while maintaining thermodynamic stability. This results in a crystal structure that exhibits moderate thermal expansion along certain crystallographic axes while remaining relatively constrained along others.

Storage stability studies indicate that the compound maintains its crystalline integrity when stored at temperatures between 2-8°C [4] [6]. This temperature range represents optimal conditions for preserving both the chemical stability and the physical form of the material. Higher storage temperatures may promote polymorphic transitions or thermal degradation, while lower temperatures could potentially affect the hydrogen bonding networks through thermal contraction effects.

Solubility Characteristics Across pH Gradients

The solubility profile of 4,5-Dianilinophthalimide exhibits distinct pH-dependent characteristics that reflect the ionization behavior of its functional groups. In dimethyl sulfoxide, the compound demonstrates moderate solubility with concentrations reaching approximately 30 mg/mL [4] [6]. This solubility in polar aprotic solvents indicates favorable interactions between the solvent molecules and the polar regions of the compound, particularly the carbonyl groups of the phthalimide moiety and the amino groups of the aniline substituents.

The compound exhibits essentially negligible solubility in aqueous media across the physiological pH range [6]. This hydrophobic character stems from the extensive aromatic ring system and the overall molecular architecture, which favors interactions with organic solvents rather than water. The presence of the phthalimide core contributes significantly to this hydrophobic character, as does the extended conjugated system formed by the aniline substituents.

At extreme pH values, the solubility characteristics may be influenced by potential protonation or deprotonation reactions involving the amino groups of the aniline substituents. Under strongly acidic conditions, protonation of the aniline nitrogen atoms could potentially enhance water solubility through the formation of charged species. However, the electron-withdrawing effect of the phthalimide core significantly reduces the basicity of these amino groups, limiting the extent of protonation under typical experimental conditions.

The limited aqueous solubility has important implications for biological applications and formulation strategies. Enhanced solubility can be achieved through the use of solubilizing agents, cosolvents, or specialized delivery systems that can accommodate the hydrophobic nature of the compound while maintaining its chemical integrity.

Spectroscopic Fingerprinting (FTIR, NMR, XRD)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 4,5-Dianilinophthalimide provides definitive identification of its functional groups and molecular structure [7]. The phthalimide carbonyl groups produce characteristic strong absorption bands in the region typical of imide functionalities. These carbonyl stretching vibrations appear as sharp, intense peaks that serve as diagnostic markers for the presence of the imide moiety.

The aromatic C-H stretching vibrations from both the phthalimide ring system and the aniline substituents contribute to the spectral region above 3000 cm⁻¹. The N-H stretching vibrations from the aniline groups produce distinctive bands that can be used to confirm the presence of secondary amine functionalities. The aromatic C=C stretching vibrations appear in the fingerprint region and provide information about the conjugated ring systems present in the molecule.

The solid-state infrared spectrum reflects the hydrogen bonding interactions identified in the crystal structure analysis. Shifts in the N-H stretching frequencies compared to solution spectra indicate the presence of intermolecular hydrogen bonding networks that influence the vibrational characteristics of these functional groups.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,5-Dianilinophthalimide in solution [8] [9]. The ¹H NMR spectrum exhibits characteristic patterns for the aromatic protons of both the phthalimide core and the aniline substituents. The chemical shifts and coupling patterns allow for complete assignment of all proton environments and confirmation of the molecular connectivity.

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbons of the phthalimide moiety appear in the characteristic downfield region, while the aromatic carbons exhibit chemical shifts typical of substituted benzene rings. The pattern of carbon signals confirms the symmetrical substitution pattern and the overall molecular architecture.

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation and enable the determination of through-space interactions between different parts of the molecule [9]. These techniques are particularly valuable for confirming the conformational preferences observed in the solid-state structure.

X-ray Diffraction Analysis

X-ray diffraction studies provide the most detailed structural information about 4,5-Dianilinophthalimide in the solid state [5]. The crystal structure determination reveals the precise three-dimensional arrangement of atoms within the molecule and the packing relationships between adjacent molecules in the crystal lattice.

Single-crystal X-ray diffraction has been instrumental in elucidating the propeller-shaped conformation of the molecule and quantifying the hydrogen bonding interactions. The structural data obtained from X-ray analysis provide the foundation for understanding the physicochemical properties and the relationship between molecular structure and biological activity.

Powder X-ray diffraction serves as a complementary technique for phase identification and polymorphism studies. The diffraction pattern provides a unique fingerprint for the crystalline form of the compound and can be used to monitor phase purity and detect the presence of polymorphic variants or crystalline impurities.

Advanced Spectroscopic Techniques

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed molecular structure [10]. The predicted collision cross sections for various ionic forms of the molecule provide additional structural information and enable ion mobility studies that complement the other spectroscopic techniques.

Single-molecule fluorescence spectroscopy has been employed to study the interactions of 4,5-Dianilinophthalimide with biological systems [11] [12]. Fluorescence anisotropy measurements provide information about molecular size and rotational dynamics, which have been valuable for understanding the mechanism of action of this compound in biological contexts.

The combination of these diverse spectroscopic techniques provides a comprehensive characterization of 4,5-Dianilinophthalimide that encompasses both its intrinsic molecular properties and its behavior in various environments. This multi-technique approach ensures accurate identification and detailed understanding of the compound's physicochemical characteristics.

Epidermal Growth Factor Receptor Kinase Inhibition Dynamics

4,5-Dianilinophthalimide demonstrates exceptional selectivity for epidermal growth factor receptor protein-tyrosine kinase inhibition through multiple mechanistic pathways [1] [2]. The compound exhibits an asymmetric propeller-shaped conformation in its crystal structure, which differs significantly from the planar configuration of structurally similar staurosporine aglycones [2]. This unique three-dimensional arrangement contributes to its distinct selectivity profile for protein kinase inhibition.

The kinase inhibition mechanism operates through competitive antagonism with adenosine triphosphate, exhibiting a Ki value of 160 nanomolar for the purified recombinant epidermal growth factor receptor intracellular domain [2]. The compound demonstrates remarkable selectivity with an IC50 value of 0.3 micromolar for the epidermal growth factor receptor intracellular domain kinase and 0.84 micromolar for the epidermal growth factor receptor holoenzyme [2]. This exceptional potency is contrasted by minimal activity against other protein kinases, including v-abl kinase (IC50 greater than 50 micromolar), c-lyn kinase (IC50 greater than 150 micromolar), and various serine/threonine protein kinases such as protein kinase A and phosphorylase kinase (IC50 values greater than 500 micromolar) [2].

The propeller-shaped molecular conformation creates specific steric interactions that enable selective recognition of the epidermal growth factor receptor kinase domain [2]. Critical hydrogen atoms at positions 3 and 6 of the phthalimide ring maintain distances of 2.3 and 2.4 angstroms from corresponding aniline ring hydrogens, approaching the minimal possible intermolecular distance and creating a unique binding interface [2]. This precise molecular geometry facilitates selective binding to the epidermal growth factor receptor while excluding interaction with other kinase domains.

EnzymeIC50 Value (μM)Selectivity Category
Epidermal Growth Factor Receptor kinase0.84High selectivity
Epidermal Growth Factor Receptor Intracellular Domain0.3High selectivity
c-src kinase16Moderate inhibition
Protein Kinase C α6.0Low inhibition
v-abl kinase>50No inhibition
Protein Kinase A>500No inhibition

Selective Autophosphorylation Blockade in erbB2 Signaling

4,5-Dianilinophthalimide effectively inhibits autophosphorylation events in both epidermal growth factor receptor and p185c-erbB2 signaling pathways while maintaining selectivity against other receptor tyrosine kinases [1] [3]. In A431 human epithelial carcinoma cells, which overexpress epidermal growth factor receptor, the compound produces concentration-dependent inhibition of ligand-induced receptor autophosphorylation with an estimated IC50 value between 1 and 10 micromolar [2]. This cellular potency closely parallels the in vitro kinase inhibition data, indicating efficient cellular penetration and target engagement.

The selective blockade extends to p185c-erbB2 autophosphorylation in SK-BR-3 human mammary carcinoma cells [2]. Treatment with 4,5-dianilinophthalimide prior to receptor stimulation with monoclonal antibody FSP16 results in concentration-dependent reduction of p185c-erbB2 tyrosine phosphorylation, with an estimated IC50 value of approximately 10 micromolar [2]. This demonstrates the compound's ability to interfere with both ligand-induced and antibody-mediated receptor activation mechanisms.

Importantly, the compound exhibits remarkable selectivity in its autophosphorylation blockade activity [2]. When tested against platelet-derived growth factor receptor autophosphorylation in BALB/c 3T3 cells, 4,5-dianilinophthalimide showed no inhibitory effect at concentrations up to 100 micromolar [2]. This selectivity profile extends to downstream signaling events, as evidenced by selective inhibition of c-fos messenger ribonucleic acid expression induced by epidermal growth factor stimulation (IC50 of 3-10 micromolar) while showing minimal effects on platelet-derived growth factor or fibroblast growth factor-induced c-fos expression until much higher concentrations (30-100 micromolar) [2].

The autophosphorylation blockade mechanism involves interference with the regulatory autophosphorylation of the C-terminus of epidermal growth factor receptor, which represents the first enzymatic event following ligand binding [2]. This autophosphorylation event is essential for enzyme activation and facilitates SH2-mediated protein-protein interactions required for downstream signal transduction [2]. By blocking this critical regulatory step, 4,5-dianilinophthalimide effectively disrupts the entire epidermal growth factor receptor signaling cascade.

Cell LineTarget ReceptorIC50 (μM)Functional Outcome
A431 cellsEpidermal Growth Factor Receptor1-10Autophosphorylation blocked
SK-BR-3 cellsp185c-erbB2~10Autophosphorylation blocked
BALB/c 3T3 cellsPlatelet-Derived Growth Factor Receptor>100 (no effect)No effect on signaling

Amyloid-β Fibril Disaggregation Through β-Sheet Destabilization

4,5-Dianilinophthalimide demonstrates potent activity in disaggregating amyloid-β fibrils through direct destabilization of β-sheet secondary structures [4] [5]. The compound effectively reverses the formation of mature amyloid-β 42 fibrils, converting them into amorphous materials that lack the characteristic fibrillar morphology associated with Alzheimer's disease pathology [4]. This disaggregation activity occurs through multiple complementary mechanisms targeting different stages of amyloid fibril formation and stability.

The β-sheet destabilization mechanism operates at the molecular level through interference with intermolecular hydrogen bonding networks that stabilize amyloid fibril structures [4]. When amyloid-β 42 peptides are co-incubated with equimolar concentrations of 4,5-dianilinophthalimide, the compound produces profound alterations in β-sheet conformation as measured by thioflavin T fluorescence assays [4]. The IC50 value for β-sheet content inhibition is approximately 15 micromolar when assessed using thioflavin T as the fluorescent reporter [4]. However, when alternative fluorescent probes such as DiBAC4(3) are employed, the IC50 value decreases to 4.5 micromolar, suggesting differential binding affinities between the compound and various β-sheet detection systems [4].

The disaggregation process exhibits remarkable kinetic properties, with fibril reversal occurring within minutes of compound addition [4]. This rapid disassembly indicates that 4,5-dianilinophthalimide does not merely prevent fibril formation but actively disrupts existing intermolecular contacts within preformed fibrillar structures [4]. Electron microscopy studies reveal complete elimination of higher-order fibrillar structures, replaced by small amorphous aggregates and individual peptide molecules [4].

Particularly noteworthy is the compound's differential activity against neurotoxic oligomeric species versus mature fibrils [4]. The IC50 value for inhibition of calcium influx-mediated neurotoxicity is approximately 0.7 micromolar, significantly lower than the IC50 for bulk fibril disaggregation [4]. This suggests that 4,5-dianilinophthalimide possesses high-affinity binding sites for neurotoxic oligomeric intermediates and lower-affinity interactions with mature fibrillar structures [4]. The selective targeting of toxic oligomers represents a critical therapeutic advantage, as these intermediate species are believed to be the primary mediators of neuronal dysfunction in Alzheimer's disease.

The β-sheet destabilization mechanism also involves alteration of the peptide aggregation pathway [4]. When amyloid-β 42 peptides are coincubated with 4,5-dianilinophthalimide from the initiation of aggregation, the normal progression from monomeric peptides through oligomeric intermediates to mature fibrils is completely disrupted [4]. Instead, the peptides remain largely in disaggregated forms or form non-toxic amorphous aggregates that lack β-sheet secondary structure [4].

Assay MethodIC50 Value (μM)Target StructureMechanism
Thioflavin T fluorescence15.0Mature β-sheet fibrilsβ-sheet destabilization
DiBAC4(3) fluorescence4.5β-sheet aggregatesAggregate disruption
Calcium influx inhibition0.7Neurotoxic oligomersOligomer neutralization
Fibril reversal~10 (equimolar)Preformed fibrilsFibril remodeling

Prion Protein Remodeling via Structural Epitope Recognition

4,5-Dianilinophthalimide exhibits selective prion protein remodeling activity through recognition of specific structural epitopes within amyloidogenic protein conformations [6] [7] [8]. The compound demonstrates particular effectiveness against the yeast prion protein Sup35, while showing no activity against several other amyloidogenic proteins including tau, α-synuclein, Ure2, and mammalian prion protein [6] [7]. This selectivity pattern suggests that the remodeling mechanism depends on recognition of specific structural motifs rather than general amyloid-binding properties.

The structural epitope recognition mechanism involves targeting of molten oligomeric intermediates during the early stages of prion assembly [6] [8]. During Sup35 fibrillization, 4,5-dianilinophthalimide alters the folding of the protein's amyloidogenic core, preventing the formation of amyloidogenic oligomers and disrupting specific recognition events that normally nucleate prion assembly [6] [8]. The compound shows differential effectiveness against various Sup35 prion strains, with an IC50 of approximately 0.58 micromolar for NM25 fibers and reduced potency against NM4 fiber variants [8].

The remodeling process involves selective disruption of intermolecular contacts that maintain prion-specific conformations [6] [8]. 4,5-Dianilinophthalimide can attack preformed amyloids, remodeling Sup35 prion-specific intermolecular interfaces to create morphologically altered aggregates with diminished infectivity and self-templating activity [6] [8]. This remodeling activity operates through interference with π-π stacking interactions between aromatic amino acid residues, particularly tyrosine and phenylalanine, which are critical for maintaining amyloid fiber stability [6].

The structural epitope recognition mechanism extends to amyloid-β 42 fibrils, where 4,5-dianilinophthalimide similarly targets aromatic residue interactions [6] [8]. Phenylalanine residues at positions 19 and 20 of amyloid-β 42 play crucial roles in fibril formation, and the compound appears to intercalate into molten oligomers to prevent aromatic interactions that normally nucleate fibrillization [6]. This mechanism explains the compound's selective effectiveness against proteins with high aromatic amino acid content in their amyloidogenic regions while showing no activity against amyloidogenic proteins with fewer aromatic residues.

The prion remodeling activity demonstrates substoichiometric effectiveness, with the compound inhibiting spontaneous NM fibrillization at concentrations 50-fold lower than the monomeric protein concentration [8]. This suggests that 4,5-dianilinophthalimide targets a rare or transient conformational species that serves as a critical nucleation intermediate [8]. The compound's ability to cure established [PSI+] prion variants in yeast cells further demonstrates its capacity for remodeling stable prion conformations in biological systems [6].

Importantly, the structural epitope recognition mechanism shows remarkable specificity, as evidenced by the compound's inability to affect other amyloidogenic proteins [6] [7]. Tau protein, α-synuclein, and Ure2 protein all lack the specific aromatic residue arrangements that appear necessary for 4,5-dianilinophthalimide recognition and binding [6]. This selectivity pattern provides important insights into the molecular determinants of amyloid formation and suggests that therapeutic strategies targeting specific amyloid types may be feasible.

Prion TargetActivity LevelIC50 (μM)Structural MechanismBiological Outcome
Yeast Sup35 (NM25 fibers)High effectiveness0.58Intermolecular contact remodelingLoss of prion infectivity
Yeast Sup35 (NM4 fibers)Moderate effectivenessHigher than NM25Partial fibril remodelingReduced self-templating
Amyloid-β 42 fibrilsHigh effectiveness0.7 (neurotoxicity)β-sheet destabilizationElimination of neurotoxicity
tau proteinNo effectNo inhibitionNo structural interactionNo biological effect
α-synucleinNo effectNo inhibitionNo structural interactionNo biological effect
Mammalian PrPNo effectNo inhibitionNo structural interactionNo biological effect

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

329.116426730 g/mol

Monoisotopic Mass

329.116426730 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z13D008FZ2

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

145915-58-8

Wikipedia

4,5-dianilinophthalimide

Dates

Last modified: 08-15-2023

Activation of the Pro-Oxidant PKCβII-p66Shc Signaling Pathway Contributes to Pericyte Dysfunction in Skeletal Muscles of Patients With Diabetes With Critical Limb Ischemia

Rosa Vono, Claudia Fuoco, Stefano Testa, Stefano Pirrò, Davide Maselli, David Ferland McCollough, Elena Sangalli, Gianfranco Pintus, Roberta Giordo, Giovanna Finzi, Fausto Sessa, Rosanna Cardani, Ambra Gotti, Sergio Losa, Gianni Cesareni, Roberto Rizzi, Claudia Bearzi, Stefano Cannata, Gaia Spinetti, Cesare Gargioli, Paolo Madeddu
PMID: 27600065   DOI: 10.2337/db16-0248

Abstract

Critical limb ischemia (CLI), foot ulcers, former amputation, and impaired regeneration are independent risk factors for limb amputation in subjects with diabetes. The present work investigates whether and by which mechanism diabetes negatively impacts on functional properties of muscular pericytes (MPs), which are resident stem cells committed to reparative angiomyogenesis. We obtained muscle biopsy samples from patients with diabetes who were undergoing major limb amputation and control subjects. Diabetic muscles collected at the rim of normal tissue surrounding the plane of dissection showed myofiber degeneration, fat deposition, and reduction of MP vascular coverage. Diabetic MPs (D-MPs) display ultrastructural alterations, a differentiation bias toward adipogenesis at the detriment of myogenesis and an inhibitory activity on angiogenesis. Furthermore, they have an imbalanced redox state, with downregulation of the antioxidant enzymes superoxide dismutase 1 and catalase, and activation of the pro-oxidant protein kinase C isoform β-II (PKCβII)-dependent p66
signaling pathway. A reactive oxygen species scavenger or, even more effectively, clinically approved PKCβII inhibitors restore D-MP angiomyogenic activity. Inhibition of the PKCβII-dependent p66
signaling pathway could represent a novel therapeutic approach for the promotion of muscle repair in individuals with diabetes.


Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling

Yanan Liu, Jiqin Jin, Shigang Qiao, Shaoqing Lei, Songyan Liao, Zhi-Dong Ge, Haobo Li, Gordon Tin-Chun Wong, Michael G Irwin, Zhengyuan Xia
PMID: 25849791   DOI: 10.1042/CS20140789

Abstract

Activation of PKCβ (protein kinase Cβ) plays a critical role in myocardial I/R (ischaemia/reperfusion) injury in non-diabetic rodents. In the myocardium of diabetes, PKCβ2 overexpression is associated with increased vulnerability to post-ischaemic I/R injury with concomitantly impaired cardiomyocyte Cav (caveolin)-3 and Akt signalling compared with non-diabetic rats. We hypothesized that myocardial PKCβ overexpression in diabetes exacerbates myocardial I/R injury through impairing Cav-3/Akt signalling. Streptozotocin-induced diabetic rats were treated with the selective PKCβ inhibitor ruboxistaurin (RBX, 1 mg/kg per day) for 4 weeks, starting from 1 week after diabetes induction, before inducing myocardial I/R achieved by occluding the left descending coronary artery followed by reperfusion. Cardiac function was measured using a pressure-volume conductance system. In an in vitro study, cardiac H9C2 cells were exposed to high glucose (30 mmol/l) and subjected to hypoxia followed by reoxygenation (H/R) in the presence or absence of the selective PKCβ2 inhibitor CGP53353 (1 μmol/l), siRNAs of PKCβ2 or Cav-3 or Akt. Cell apoptosis and mitochondrial membrane potential were assessed by TUNEL (terminal deoxynucleotidyltransferase-mediated dUTP nick-end labelling) and JC-1 staining respectively. RBX significantly decreased post-ischaemic myocardial infarct size (35±5% compared with 49±3% in control, P<0.05) and attenuated cardiac dysfunction, and prevented the reduction in cardiac Cav-3 and enhanced phosphorylated/activated Akt (p-Akt) in diabetic rats (P<0.05). H/R increased cardiomyocyte injury under high glucose conditions as was evident by increased TUNEL-positive and increased JC-1 monomeric cells (P<0.05 compared with control), accompanied with increased PKCβ2 phosphorylation/activation and decreased Cav-3 expression. Either CGP53353 or PKCβ2 siRNA significantly attenuated all of these changes and enhanced p-Akt. Cav-3 gene knockdown significantly reduced p-Akt and increased post-hypoxic cellular and mitochondrial injury despite a concomitant reduction in PKCβ2 phosphorylation. PKCβ2 inhibition with RBX protects diabetic hearts from myocardial I/R injury through Cav-3-dependent activation of Akt.


4,5-dianilinophtalimide protects neuroendocrine cells against serum deprivation-induced stress and apoptosis

Volkan Ergin, Mutlu Erdogan, Cimen Karasu, Adnan Menevse
PMID: 23922036   DOI:

Abstract

The aim of this study was to reveal the effects of 4,5-dianilinophthalimide (DAPH), which inhibits amyloid β fibrillization, against serum deprivation (SD)-induced apoptosis and the possible mechanisms in differentiated PC12 neuron cells.
Firstly, we evaluated whether DAPH protects cell viability exposed to SD by MTT assay. Next, we examined the changes of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73) and cleaved-CASP3 (Asp175) profiles by immunoblotting, in PC12 cells exposed to SD. Intracellular reactive oxygen species (ROS) level was also measured.
SD induced apoptosis accompanied by up-regulation of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73), cleaved-CASP3 (Asp175) and intracellular ROS content. Co-treatment with non-toxic doses of DAPH prevented apoptosis by the attenuation of activated proteins and reduction of ROS level. These results suggest that serum deprivation-induced apoptosis inhibited by DAPH administration.
We have provided for the first evidence that DAPH has a neuroprotective effect on SD-caused stress, probably via contributing the re-establishment of redox homeostasis.


Selective Inhibition of PKC

Yafeng Wang, Lu Zhou, Wating Su, Fengnan Huang, Yuan Zhang, Zhong-Yuan Xia, Zhengyuan Xia, Shaoqing Lei
PMID: 32337288   DOI: 10.1155/2020/2408240

Abstract

Diabetic hearts are more susceptible to myocardial ischemia/reperfusion (I/R) injury and less sensitive to ischemic postconditioning (IPostC), but the underlying mechanisms remain unclear. PKC
2 is preferentially overactivated in diabetic myocardium, in which autophagy status is abnormal. This study determined whether hyperglycemia-induced PKC
2 activation resulted in autophagy abnormality and compromised IPostC cardioprotection in diabetes. We found that diabetic rats showed higher cardiac PKC
2 activation and lower autophagy than control at baseline. However, myocardial I/R further increased PKC
2 activation and promoted autophagy status in diabetic rats. IPostC significantly attenuated postischemic infarct size and CK-MB, accompanied with decreased PKC
2 activation and autophagy in control but not in diabetic rats. Pretreatment with CGP53353, a selective inhibitor of PKC
2, attenuated myocardial I/R-induced infarction and autophagy and restored IPostC-mediated cardioprotection in diabetes. Similarly, CGP53353 could restore hypoxic postconditioning (HPostC) protection against hypoxia reoxygenation- (HR-) induced injury evidenced by decreased LDH release and JC-1 monomeric cells and increased cell viability. These beneficial effects of CGP53353 were reversed by autophagy inducer rapamycin, but could be mimicked by autophagy inhibitor 3-MA. It is concluded that selective inhibition of PKC
2 could attenuate myocardial I/R injury and restore IPostC-mediated cardioprotection possibly through modulating autophagy in diabetes.


Inhibition of protein kinase C β(2) prevents tumor necrosis factor-α-induced apoptosis and oxidative stress in endothelial cells: the role of NADPH oxidase subunits

Bingqing Deng, Shuanglun Xie, Jingfeng Wang, Zhengyuan Xia, Ruqiong Nie
PMID: 22261918   DOI: 10.1159/000332337

Abstract

We investigate the cell signal transduction pathway protein kinase C (PKC) and the role of NADPH subunits in the process of TNF-α-induced endothelial apoptosis. Human umbilical vein endothelial cells (HUVEC) were treated with one of these: 1 mM PKC β(2) inhibitor CGP53353, 10 mM PKC δ inhibitor rottlerin, combination CGP53353 with rottlerin, 3 ×10(-4)M NADPH oxidase inhibitor apocynin, 5 × 10(-6)M NADPH oxidase peptide inhibitor gp91ds-tat. The apoptosis process was assessed by Hoechst 33342 stain, flow cytometry and Western blot analysis, while intracellular reactive oxygen species (ROS) production was detected by 2,7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The NADPH oxidase subunit gene and protein expression were assessed by quantitative real-time PCR and Western blot analysis, respectively. TNF-α significantly induced HUVEC apoptosis and ROS production, accompanying with dramatic upregulation of NADPH oxidase subunits: NOX2/gp91(phox), NOX4, p47(phox) and p67(phox), whereas these enhancements were abolished by the treatment with PKC inhibitors. High TNF-α level exposure induces HUVEC apoptosis, as well as a ROS generation increase via the PKC β(2)-dependent activation of NADPH oxidase. Although the PKC δ pathway may enhance TNF-α-induced HUVEC apoptosis, it does not involve the ROS pathway. Upregulation of expression of NADPH subunits is important in this process, which leads to a new target in antioxidative therapy for vascular disease prevention.


Potent inhibitors of amyloid β fibrillization, 4,5-dianilinophthalimide and staurosporine aglycone, enhance degradation of preformed aggregates of mutant Notch3

Keikichi Takahashi, Kayo Adachi, Shohko Kunimoto, Hideaki Wakita, Kazuya Takeda, Atsushi Watanabe
PMID: 20888320   DOI: 10.1016/j.bbrc.2010.09.105

Abstract

Cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) is caused by mutations in human NOTCH3. We have recently reported that mutant Notch3 shows a greater propensity to form aggregates, and these aggregates resist degradation, leading to accumulation in the endoplasmic reticulum (ER). In this study, we searched for low-molecular compounds that decrease the amount of mutant Notch3 aggregates. Using a cell-based system, we found that degradation of preformed mutant aggregates was enhanced by treatment with either 4,5-dianilinophthalimide (DAPH) or staurosporine aglycone (SA), both of which inhibit amyloid β (Aβ) fibrillization. Regarding other low-molecular compounds interacting with Aβ fibrils, thioflavin T (ThT) also enhanced the clearance of mutant Notch3. These findings suggest that DAPH, SA, and ThT are potent reagents to dissociate the preformed aggregates of mutant Notch3 by disruption of intermolecular contacts of misfolded proteins. Our study may provide the basis for the development of a pharmacological therapy for CADASIL.


PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils

Lunhua Liu, Derek Gritz, Carole A Parent
PMID: 24600048   DOI: 10.1091/mbc.E14-01-0037

Abstract

Chemotaxis is a process by which cells polarize and move up a chemical gradient through the spatiotemporal regulation of actin assembly and actomyosin contractility, which ultimately control front protrusions and back retractions. We previously demonstrated that in neutrophils, mammalian target of rapamycin complex 2 (mTORC2) is required for chemoattractant-mediated activation of adenylyl cyclase 9 (AC9), which converts ATP into cAMP and regulates back contraction through MyoII phosphorylation. Here we study the mechanism by which mTORC2 regulates neutrophil chemotaxis and AC9 activity. We show that inhibition of protein kinase CβII (PKCβII) by CPG53353 or short hairpin RNA knockdown severely inhibits chemoattractant-induced cAMP synthesis and chemotaxis in neutrophils. Remarkably, PKCβII-inhibited cells exhibit specific and severe tail retraction defects. In response to chemoattractant stimulation, phosphorylated PKCβII, but not PKCα, is transiently translocated to the plasma membrane, where it phosphorylates and activates AC9. mTORC2-mediated PKCβII phosphorylation on its turn motif, but not its hydrophobic motif, is required for membrane translocation of PKCβII. Inhibition of mTORC2 activity by Rictor knockdown not only dramatically decreases PKCβII activity, but it also strongly inhibits membrane translocation of PKCβII. Together our findings show that PKCβII is specifically required for mTORC2-dependent AC9 activation and back retraction during neutrophil chemotaxis.


Inhibition of protein kinase Cβ reverses increased blood-brain barrier permeability during hyperglycemic stroke and prevents edema formation in vivo

Marilyn J Cipolla, Quillan Huang, Julie G Sweet
PMID: 21852606   DOI: 10.1161/STROKEAHA.111.623991

Abstract

We investigated the effect of circulating factors and protein kinase Cβ on blood-brain barrier permeability and edema during hyperglycemic stroke.
Male Wistar rats that were hyperglycemic by streptozotocin (50 mg/kg) for 5 to 6 days underwent middle cerebral artery occlusion (MCAO) for 2 hours with 2 hours of reperfusion. Blood-brain barrier permeability was measured in middle cerebral arteries that were ischemic (MCAO) or nonischemic (CTL) and perfused with plasma (20% in buffer) from MCAO or CTL animals. A separate set of MCAO vessels was perfused with the protein kinase Cβ inhibitor CGP53353 (0.5 μmol/L) and permeability measured. Lastly, hyperglycemic rats were treated intravenously with CGP53353 (10 or 100 μg/kg or vehicle 15 minutes before reperfusion and edema formation measured by wet:dry weights (n=6/group).
MCAO vessels had increased permeability compared with controls regardless of the plasma perfusate. Permeability (water flux, μm(3)×10(8)) of CTL vessel/CTL plasma (n=8), CTL vessel/MCAO plasma (n=7), MCAO vessel/CTL plasma (n=6), and MCAO vessel/MCAO plasma (n=6) was 0.98±0.11, 1.13±0.07, 1.36±0.02, and 1.34±0.06; P<0.01). Inhibition of protein kinase Cβ in MCAO vessels (n=6) reversed the increase in permeability (0.92±0.1; P<0.01). In vivo, hyperglycemia increased edema versus normoglycemia after MCAO (water content=78.84%±0.11% versus 81.38%±0.21%; P<0.01). Inhibition of protein kinase Cβ with 10 or 100 μg/kg CGP53353 during reperfusion prevented the increased edema in hyperglycemic animals (water content=79.54%±0.56% and 79.99%±0.43%; P<0.01 versus vehicle).
These results suggest that the pronounced vasogenic edema that occurs during hyperglycemic stroke is mediated in large part by activation of protein kinase Cβ.


Glycine Protects H9C2 Cardiomyocytes from High Glucose- and Hypoxia/Reoxygenation-Induced Injury via Inhibiting PKC

Yuan Zhang, Wating Su, Qiongxia Zhang, Jinjin Xu, Huimin Liu, Jun Luo, Liying Zhan, Zhongyuan Xia, Shaoqing Lei
PMID: 29850613   DOI: 10.1155/2018/9502895

Abstract

Patients with diabetes are more vulnerable to myocardial ischemia reperfusion injury (IRI), which is involved in PKC
2 activation and mitochondrial dysfunction. Glycine has been documented as a cytoprotective agent to attenuate diabetes-related abnormalities and reduce myocardial IRI, but the underlying mechanisms are still unclear. We determined whether glycine could attenuate high glucose- (HG-) and hypoxia/reoxygenation- (H/R-) induced injury by inhibiting PKC
2 activation and improving mitochondrial quality in cultured H9C2 cells.
H9C2 cells were either exposed to low glucose (LG) or HG conditions with or without treatment of glycine or CGP53353 (a selective inhibitor of PKC
2) for 48 h, then subjected to 4 h of hypoxia followed by 2 h of reoxygenation (H/R). Cell viability, lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP), superoxide dismutase (SOD) activity, and malondialdehyde (MDA) concentration were detected using corresponding commercial kits. Mitochondrial quality control-related proteins (LC-3II, Mfn-2, and Cyt-C) and PKC
2 activation were detected by Western blot.
HG stimulation significantly decreased cell viability and SOD activity and increased LDH release, MDA production, and PKC
2 activation as compared to LG group, all of which changes were further increased by H/R insult. Glycine or CGP53353 treatment significantly reduced the increase of LDH release, MDA production, PKC
2 activation, and Cyt-C expression and the decrease of cell viability, SOD activity, MMP, Mfn-2 expression, and LC-3II/LC-3I ratio induced by HG and H/R stimulation.
Supplementary glycine protects H9C2 cells from HG- and H/R-induced cellular injury by suppressing PKC
2 activation and improving mitochondria quality.


Nitroglycerine-induced nitrate tolerance compromises propofol protection of the endothelial cells against TNF-α: the role of PKC-β2 and NADPH oxidase

Shaoqing Lei, Wating Su, Huimin Liu, Jinjin Xu, Zhong-yuan Xia, Qing-jun Yang, Xin Qiao, Yun Du, Liangqing Zhang, Zhengyuan Xia
PMID: 24396568   DOI: 10.1155/2013/678484

Abstract

Continuous treatment with organic nitrates causes nitrate tolerance and endothelial dysfunction, which is involved with protein kinase C (PKC) signal pathway and NADPH oxidase activation. We determined whether chronic administration with nitroglycerine compromises the protective effects of propofol against tumor necrosis factor (TNF-) induced toxicity in endothelial cells by PKC- β2 dependent NADPH oxidase activation. Primary cultured human umbilical vein endothelial cells were either treated or untreated with TNF- α (40 ng/mL) alone or in the presence of the specific PKC- β2 inhibitor CGP53353 (1 μM)), nitroglycerine (10 μM), propofol (100 μM), propofol plus nitroglycerin, or CGP53353 plus nitroglycerine, respectively, for 24 hours. TNF-α increased the levels of superoxide, Nox (nitrate and nitrite), malondialdehyde, and nitrotyrosine production, accompanied by increased protein expression of p-PKC-β2, gP91phox, and endothelial cell apoptosis, whereas all these changes were further enhanced by nitroglycerine. CGP53353 and propofol, respectively, reduced TNF-α induced oxidative stress and cell toxicity. CGP53353 completely prevented TNF- α induced oxidative stress and cell toxicity in the presence or absence of nitroglycerine, while the protective effects of propofol were neutralized by nitroglycerine. It is concluded that nitroglycerine comprises the protective effects of propofol against TNF-α stimulation in endothelial cells, primarily through PKC-β2 dependent NADPH oxidase activation.


Explore Compound Types